molecular formula C43H84NO8P B1265111 1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine

1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine

Cat. No. B1265111
M. Wt: 774.1 g/mol
InChI Key: SXNXGNVZTLZDHE-IYEJTHTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the 1- and 2-acyl groups are specified as heptadecanoyl and oleoyl respectively. It derives from an oleic acid and a heptadecanoic acid.

Scientific Research Applications

Lipid-Linked Desaturation in Plant Microsomal Membranes

Sperling and Heinz (1993) explored the role of similar phospholipids in lipid-linked desaturation in plant microsomal membranes. They synthesized analogs, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, for in-vitro studies and found that these phospholipids were acylated and desaturated, revealing important insights into plant lipid biochemistry (Sperling & Heinz, 1993).

Ether Lipids in Cell Membranes of Mycoplasma fermentans

Wagner et al. (2000) identified two new ether lipids, including 1-O-alkyl/alkenyl-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This study expanded understanding of the structural components of mycoplasma cell membranes and their biological implications (Wagner et al., 2000).

Interaction with Lipid Membranes

Huang et al. (2013) used similar phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine to study interactions between small molecules and lipid membranes. They found that different lipid compositions in the membranes affected the binding affinity of small molecules, indicating a method to study drug-lipid interactions (Huang et al., 2013).

Kinetics in High-Temperature Water

Changi et al. (2012) examined the behavior of a similar compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine, in high-temperature water, revealing insights into the stability and decomposition pathways of phospholipids under extreme conditions (Changi et al., 2012).

Critical Micellar Concentration Studies

Kramp et al. (1984) investigated the critical micellar concentration of compounds like 1-O-hexadecanoyl-2-acetyl-sn-glycero-3-phosphocholine. Understanding the micellar properties of such compounds is crucial for their application in biological studies and in the formulation of pharmaceuticals (Kramp et al., 1984).

Molecular Organization in Multibilayers

Halladay et al. (1990) used magic-angle spinning NMR to study the molecular organization in multibilayers formed by similar phospholipids. This research contributes to understanding the structure and dynamics of lipid bilayers, which is fundamental to cell membrane biology (Halladay et al., 1990).

properties

Product Name

1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine

Molecular Formula

C43H84NO8P

Molecular Weight

774.1 g/mol

IUPAC Name

[(2R)-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C43H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1

InChI Key

SXNXGNVZTLZDHE-IYEJTHTFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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